Acide 2-fluoro-4-iodophénylboronique

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Fluoro-4-iodophenylboronic acid involves several steps. One of the methods involves the use of pinacol boronic esters in a catalytic protodeboronation process . This process is a radical approach that allows for the formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-iodophenylboronic acid is represented by the InChI code1S/C6H5BFIO2/c8-6-3-4 (9)1-2-5 (6)7 (10)11/h1-3,10-11H . The molecular weight of this compound is 265.82 g/mol. Chemical Reactions Analysis

2-Fluoro-4-iodophenylboronic acid is a valuable building block in organic synthesis . It can be used in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis

2-Fluoro-4-iodophenylboronic acid is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Applications de détection

Les acides boroniques, y compris l'acide 2-fluoro-4-iodophénylboronique, sont de plus en plus utilisés dans divers domaines de recherche, notamment les applications de détection . Ils interagissent avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure, ce qui les rend utiles dans diverses applications de détection . Ces applications de détection peuvent être des dosages homogènes ou une détection hétérogène .

Étiquetage biologique

L'interaction clé des acides boroniques avec les diols permet leur utilisation dans divers domaines, notamment l'étiquetage biologique . Cela peut être particulièrement utile dans les recherches impliquant le suivi et l'étude de molécules biologiques spécifiques.

Manipulation et modification des protéines

Les acides boroniques ont montré une croissance significative dans l'interaction avec les protéines, leur manipulation et l'étiquetage cellulaire . Cela en fait des outils précieux en biochimie et en biologie moléculaire.

Technologies de séparation

Les acides boroniques, y compris l'this compound, peuvent être utilisés dans les technologies de séparation . Cela peut être particulièrement utile dans la purification de composés spécifiques à partir de mélanges complexes.

Développement de thérapies

Les acides boroniques sont également utilisés dans le développement de thérapies . Leur capacité à former des liaisons covalentes avec certaines molécules biologiques peut être exploitée dans la conception de médicaments.

Capteurs fluorescents

En tant qu'acides de Lewis, les acides boroniques peuvent se lier de manière réversible et covalente aux 1,2- ou 1,3-diols en solution aqueuse pour former des esters cycliques à cinq ou six chaînons, ce qui entraîne des changements de fluorescence significatifs . Sur la base de ce phénomène, les composés d'acide boronique ont été bien développés en tant que capteurs pour reconnaître les glucides ou autres substances .

Électrophorèse des molécules glyquées

Les acides boroniques ont également été utilisés pour l'électrophorèse des molécules glyquées . Cela peut être particulièrement utile dans l'étude des protéines glycosylées et autres biomolécules.

Libération contrôlée de l'insuline

Les acides boroniques ont été utilisés dans les polymères pour la libération contrôlée de l'insuline . Cela pourrait potentiellement avoir des implications importantes dans le traitement du diabète.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups in the active sites of these targets .

Mode of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

Boronic acids are known to participate in various biochemical reactions, including oxidative addition and transmetalation .

Pharmacokinetics

As a boronic acid, it is expected to have good bioavailability due to its ability to form reversible covalent bonds with biological targets .

Result of Action

Boronic acids are known to interact with various biological targets, potentially leading to changes in cellular function .

Action Environment

The action of 2-Fluoro-4-iodophenylboronic acid can be influenced by various environmental factors . For instance, boronic acids are susceptible to oxidation by peroxide-type oxidants, which can readily form in many ethereal solvents . Therefore, the reaction conditions, such as the presence of oxidants and the pH of the environment, can significantly affect the stability and efficacy of the compound .

Analyse Biochimique

Biochemical Properties

2-Fluoro-4-iodophenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts to facilitate the transmetalation step, where the boron atom transfers its organic group to the palladium center. This interaction is essential for the formation of biaryl compounds, which are important in pharmaceuticals and materials science .

In addition to its role in coupling reactions, 2-Fluoro-4-iodophenylboronic acid can interact with various enzymes and proteins. For instance, it can form reversible covalent bonds with serine and threonine residues in enzymes, potentially inhibiting their activity. This property makes it a useful probe for studying enzyme mechanisms and identifying potential drug targets .

Cellular Effects

The effects of 2-Fluoro-4-iodophenylboronic acid on cellular processes are multifaceted. This compound can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For example, its interaction with kinases can alter phosphorylation events, thereby affecting downstream signaling cascades. Additionally, 2-Fluoro-4-iodophenylboronic acid can impact gene expression by interacting with transcription factors or modifying histones, leading to changes in chromatin structure and gene accessibility .

At the metabolic level, 2-Fluoro-4-iodophenylboronic acid can interfere with cellular metabolism by inhibiting key metabolic enzymes. This inhibition can lead to alterations in metabolic flux and changes in the levels of various metabolites. Such effects can be particularly pronounced in cancer cells, where metabolic pathways are often dysregulated .

Molecular Mechanism

The molecular mechanism of action of 2-Fluoro-4-iodophenylboronic acid involves several key interactions at the molecular level. One of the primary mechanisms is the formation of covalent bonds with active site residues in enzymes. This interaction can lead to enzyme inhibition or activation, depending on the nature of the enzyme and the specific residues involved. For example, the compound can inhibit proteases by binding to their catalytic serine residues, preventing substrate cleavage .

Furthermore, 2-Fluoro-4-iodophenylboronic acid can bind to DNA and RNA molecules, potentially affecting their stability and function. This binding can interfere with the transcription and translation processes, leading to changes in gene expression and protein synthesis. Additionally, the compound’s ability to form reversible covalent bonds allows it to act as a dynamic modulator of biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-4-iodophenylboronic acid can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. This degradation can lead to the formation of by-products that may have different biochemical activities .

Long-term studies have shown that 2-Fluoro-4-iodophenylboronic acid can have sustained effects on cellular function, particularly in in vitro settings. For example, prolonged exposure to the compound can lead to cumulative inhibition of metabolic enzymes, resulting in significant alterations in cellular metabolism. In in vivo studies, the compound’s effects can be influenced by factors such as bioavailability and metabolic clearance .

Dosage Effects in Animal Models

The effects of 2-Fluoro-4-iodophenylboronic acid in animal models vary with different dosages. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys .

Threshold effects have also been observed, where a certain dosage is required to achieve a measurable biochemical response. Beyond this threshold, increasing the dosage can lead to a proportional increase in the compound’s effects. There is a limit to this proportionality, as excessively high doses can result in saturation of the target enzymes and non-specific interactions with other biomolecules .

Metabolic Pathways

2-Fluoro-4-iodophenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes that catalyze boron-containing compounds. The compound can be metabolized by oxidative enzymes, leading to the formation of hydroxylated derivatives. These metabolites can further participate in biochemical reactions, potentially leading to the formation of more complex molecules .

The compound’s interactions with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) can also influence its metabolic fate. For instance, NADPH-dependent reductases can reduce the compound, altering its reactivity and interactions with other biomolecules. These metabolic transformations can affect the compound’s bioavailability and overall biochemical activity .

Transport and Distribution

The transport and distribution of 2-Fluoro-4-iodophenylboronic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells by specific boron transporters, which facilitate its uptake and accumulation. Once inside the cell, it can bind to intracellular proteins, influencing its localization and activity .

Propriétés

IUPAC Name |

(2-fluoro-4-iodophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFIO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIKCRRAILNHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)I)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379066 | |

| Record name | 2-Fluoro-4-iodophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374790-98-4 | |

| Record name | B-(2-Fluoro-4-iodophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374790-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-iodophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

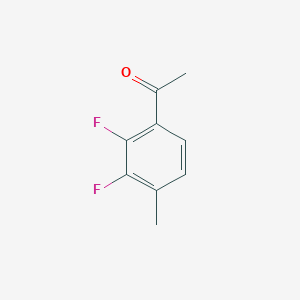

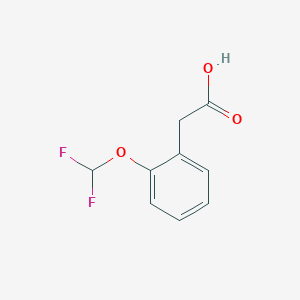

![1-[3-(Difluoromethoxy)phenyl]ethanone](/img/structure/B1304698.png)

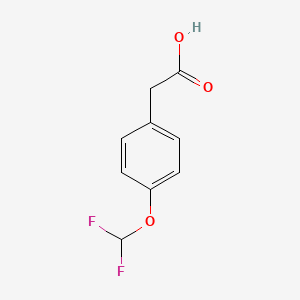

![2-[3-(difluoromethoxy)phenyl]acetic Acid](/img/structure/B1304703.png)